(5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone (5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14784250
InChI: InChI=1S/C21H22FN3O2/c1-23-19-7-6-16(22)12-15(19)13-20(23)21(26)25-10-8-24(9-11-25)17-4-3-5-18(14-17)27-2/h3-7,12-14H,8-11H2,1-2H3
SMILES:
Molecular Formula: C21H22FN3O2
Molecular Weight: 367.4 g/mol

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone

CAS No.:

Cat. No.: VC14784250

Molecular Formula: C21H22FN3O2

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone -

Specification

Molecular Formula C21H22FN3O2
Molecular Weight 367.4 g/mol
IUPAC Name (5-fluoro-1-methylindol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C21H22FN3O2/c1-23-19-7-6-16(22)12-15(19)13-20(23)21(26)25-10-8-24(9-11-25)17-4-3-5-18(14-17)27-2/h3-7,12-14H,8-11H2,1-2H3
Standard InChI Key RLWPSPFNGBNSTK-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (5-fluoro-1-methylindol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone, reflects its dual-component structure:

  • Indole moiety: A bicyclic aromatic system substituted with a fluorine atom at position 5 and a methyl group at position 1.

  • Piperazine moiety: A six-membered diamine ring attached to a 3-methoxyphenyl group at position 4.

  • Ketone bridge: A carbonyl group (-C=O) connecting the indole and piperazine units.

The fluorine atom enhances lipophilicity and metabolic stability, while the methoxyphenyl group may influence receptor binding affinity .

Molecular Formula and Weight

  • Molecular formula: C21H22FN3O2\text{C}_{21}\text{H}_{22}\text{FN}_3\text{O}_2

  • Molecular weight: 367.4 g/mol .

Table 1: Key Physicochemical Properties

PropertyValue
SMILES NotationCN1C2=C(C=C(C=C2)F)C(=C1)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Topological Polar Surface Area54.8 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

The absence of hydrogen bond donors and moderate polar surface area suggest potential blood-brain barrier permeability .

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves multi-step organic reactions:

  • Indole Core Formation: Friedel-Crafts acylation or Fischer indole synthesis to construct the 5-fluoro-1-methylindole scaffold.

  • Piperazine Functionalization: Introduction of the 3-methoxyphenyl group via nucleophilic aromatic substitution or Buchwald-Hartwig amination.

  • Coupling Reaction: Amide bond formation between the indole and piperazine moieties using carbodiimide-based coupling agents.

Reaction conditions (e.g., temperature, catalysts) critically impact yield and purity. For instance, palladium catalysts may facilitate cross-coupling steps, while inert atmospheres prevent oxidation.

Reactivity Profile

  • Electrophilic Substitution: The indole’s electron-rich C3 position is susceptible to electrophilic attack.

  • Nucleophilic Acyl Substitution: The ketone bridge may undergo substitution with amines or alcohols.

  • Piperazine Ring Opening: Under acidic conditions, the piperazine ring can protonate, altering conformational stability.

Comparative Analysis with Structural Analogs

Table 2: Comparison of Indole-Piperazine Hybrids

Compound NameStructural VariationNotable Activities
4-(4-Methoxyphenyl)piperazin-1-ylmethanoneMethoxy at phenyl para positionAntidepressant (5-HT1A_{1A} agonist)
5-FluoroindoleNo piperazine moietyAntitumor, antimicrobial
1-MethylindoleNo fluorine or piperazineNeuroprotective

The 3-methoxyphenyl substitution in the target compound may enhance receptor selectivity compared to para-substituted analogs.

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